

Introduction to Triazolyl Cyclohexanones: Structure and Significance

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Compound of Interest

Compound Name:	4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one
CAS No.:	889126-37-8
Cat. No.:	B3295742

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Triazolyl cyclohexanones are a class of organic compounds characterized by a cyclohexanone ring substituted with a triazole group. The specific identity of the compound depends on several factors:

- **Isomerism of the Triazole Ring:** The substituent can be a 1,2,3-triazole or a 1,2,4-triazole.
- **Attachment Point:** The cyclohexanone ring can be attached to different atoms of the triazole ring.
- **Position on the Cyclohexanone Ring:** The triazole moiety is typically located at the α -position (C2) to the carbonyl group due to common synthetic pathways involving the reaction of an α -halocyclohexanone with the triazole salt.

These compounds are of significant interest as synthetic intermediates. The triazole moiety is a key component in many antifungal agents, such as fluconazole and posaconazole, where it coordinates with the heme iron of lanosterol 14 α -demethylase. The cyclohexanone portion provides a versatile scaffold for further chemical modification.

This guide will focus on a specific, well-characterized example: 2-(1,2,4-triazol-1-yl)-cyclohexanone, which serves as a representative model for this class of compounds.

Physicochemical Properties of 2-(1,2,4-Triazol-1-yl)-cyclohexanone

The physical properties of a molecule are a direct consequence of its structure and the resulting intermolecular forces. For 2-(1,2,4-triazol-1-yl)-cyclohexanone, key features include the polar carbonyl group, the hydrogen bond-accepting nitrogen atoms of the triazole ring, and the non-polar cyclohexyl backbone. These contribute to moderate crystallinity and a defined melting point.

Data Summary

The available empirical data for 2-(1,2,4-triazol-1-yl)-cyclohexanone is summarized below.

Physical Property	Value	Source
Melting Point	78-80 °C	US Patent 4,375,000 A
Boiling Point	Data not available (Decomposition likely at atmospheric pressure)	N/A

Insight into Boiling Point: Specific boiling point data for this compound is not readily found in the literature. Heterocyclic compounds of this nature, particularly those with multiple nitrogen atoms, may exhibit thermal instability and can decompose at or near their expected boiling point under atmospheric pressure. Experimental determination would likely require vacuum distillation to lower the boiling temperature and prevent degradation.

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is critical for compound identification, purity assessment, and process optimization. The protocols described below are designed to be self-validating by incorporating internal checks and best practices.

Melting Point Determination: Capillary Method

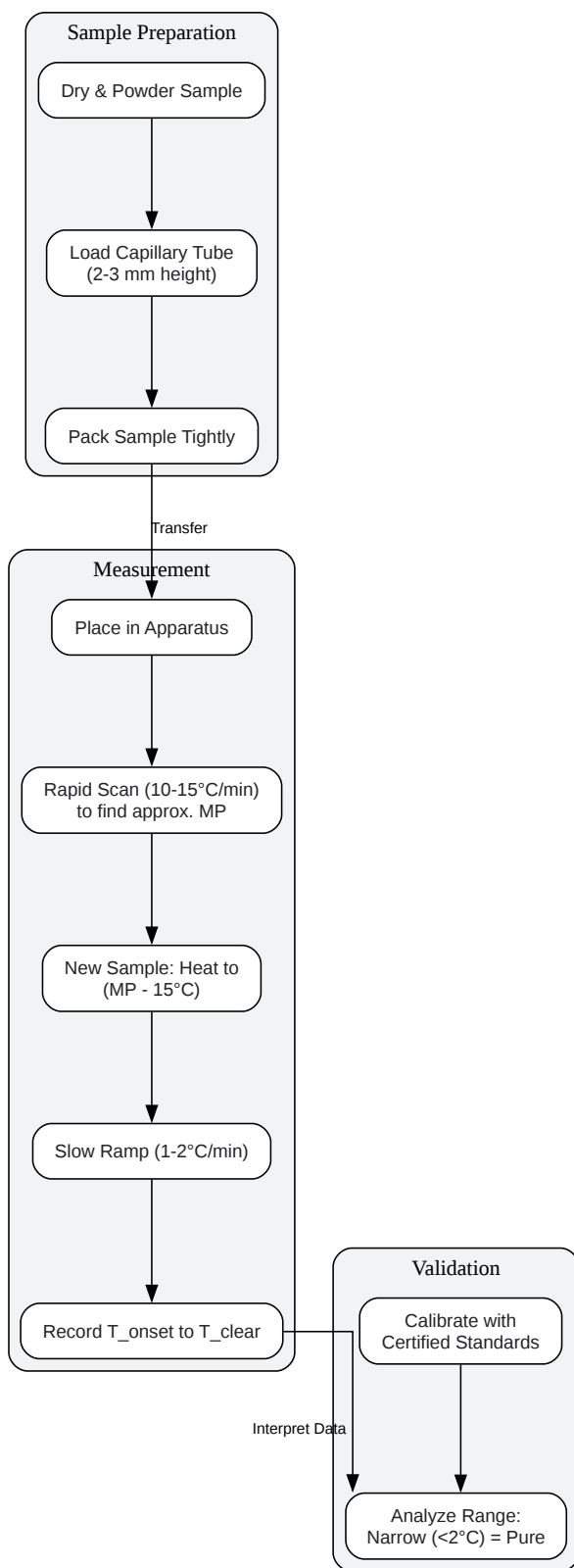
The capillary melting point technique is the most common and reliable method for crystalline organic solids.

Principle: The melting point is recorded as a range, starting from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. A narrow melting range (typically $< 2\text{ }^{\circ}\text{C}$) is indicative of high purity.

Experimental Protocol:

- **Sample Preparation:** Ensure the sample is completely dry and finely powdered. A small amount is loaded into a capillary tube (sealed at one end) to a height of 2-3 mm. The sample should be tightly packed by tapping the tube.
- **Apparatus Setup:** Place the capillary tube into the heating block of a calibrated melting point apparatus.
- **Ramp Rate:**
 - **Rapid Scan:** Initially, heat the sample at a fast rate (e.g., $10\text{-}15\text{ }^{\circ}\text{C}/\text{min}$) to determine an approximate melting range.
 - **Accurate Determination:** Repeat the measurement with a fresh sample. Heat rapidly to about $15\text{-}20\text{ }^{\circ}\text{C}$ below the approximate melting point, then reduce the ramp rate to $1\text{-}2\text{ }^{\circ}\text{C}/\text{min}$ to ensure thermal equilibrium between the sample, thermometer, and heating block.
- **Observation & Recording:** Record the temperature range from the onset of melting to complete liquefaction.
- **Validation:** Calibrate the apparatus periodically using certified reference standards with known melting points (e.g., benzophenone, $48.5\text{ }^{\circ}\text{C}$; caffeine, $235\text{ }^{\circ}\text{C}$).

Causality and Expertise: The slow heating rate near the melting point is crucial. If heated too quickly, the temperature reading of the thermometer will lag behind the true temperature of the sample, leading to an erroneously wide and high melting point range. Tight packing ensures efficient heat transfer through the sample.



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Caption: Workflow for Capillary Melting Point Determination.

Boiling Point Determination: Siwoloboff Method (Micro-Scale)

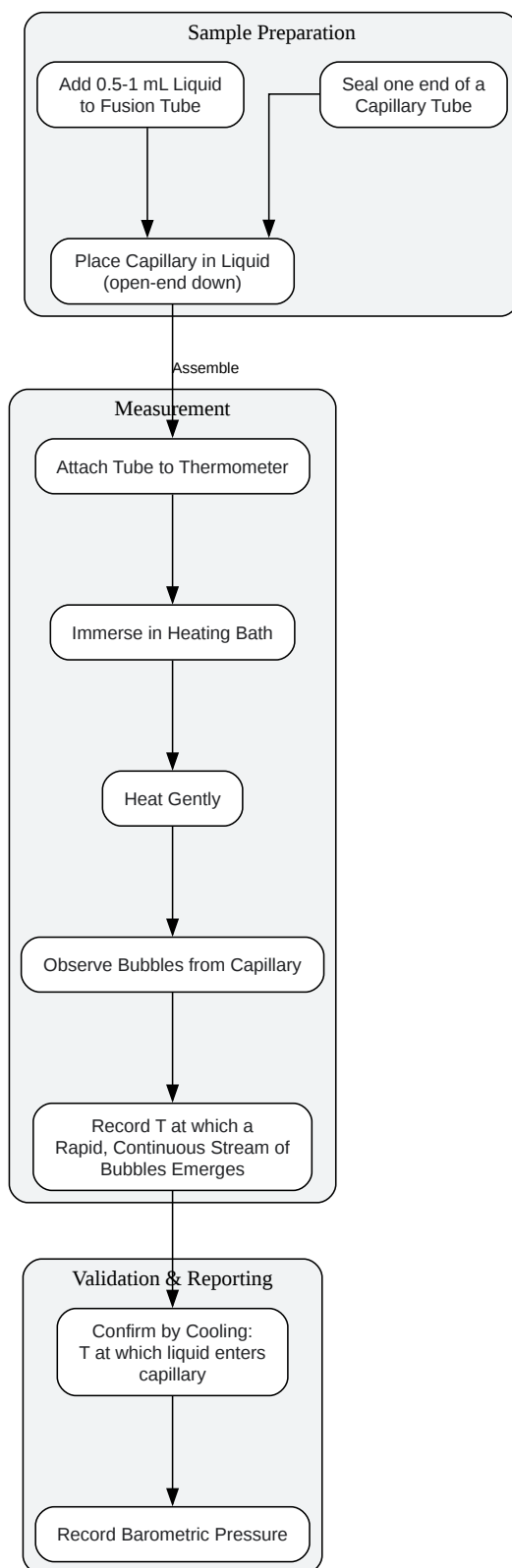
Given the likelihood of thermal decomposition and the small sample quantities typical in research, a micro-scale method for boiling point determination is most appropriate.

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the applied external pressure.[1] This is observed when a rapid and continuous stream of bubbles emerges from a submerged capillary.[2]

Experimental Protocol:

- **Sample Preparation:** Place a small amount (0.5-1 mL) of the liquid sample into a small test tube or fusion tube.
- **Capillary Setup:** Take a standard melting point capillary tube and seal one end using a flame. Place this capillary, open-end down, into the liquid in the test tube.
- **Apparatus Assembly:** Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
- **Heating:** Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil) so that the sample is below the liquid level of the bath.
- **Observation:** Heat the bath gently. As the temperature rises, air trapped in the capillary will slowly bubble out. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tip.
- **Recording:** Note the temperature when this rapid stream of bubbles begins. This is the boiling point. To confirm, you can remove the heat source; the boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.
- **Pressure Correction:** Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary for high accuracy.

Causality and Expertise: The inverted capillary acts as its own manometer. The stream of bubbles indicates that the vapor pressure inside the capillary has overcome the external pressure. The Siwoloboff method is advantageous as it minimizes the amount of sample needed and reduces the risk of exposing the entire sample to high temperatures for extended periods.



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Caption: Workflow for Micro-Scale Boiling Point Determination.

Conclusion

The physicochemical properties of triazolyl cyclohexanones are dictated by their specific molecular structure. For the representative isomer, 2-(1,2,4-triazol-1-yl)-cyclohexanone, a sharp melting point of 78-80 °C has been reported, indicating a well-defined crystalline solid. While boiling point data is not available, likely due to thermal instability, established micro-scale techniques can be employed for its determination, preferably under reduced pressure. The protocols and insights provided in this guide offer a robust framework for researchers to accurately characterize these and similar heterocyclic compounds, ensuring data integrity and advancing their application in drug discovery and development.

References

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Sources

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- [2. Boiling Point Determination of Organic Compounds: Chemistry Guide \[vedantu.com\]](#)

- To cite this document: BenchChem. [Introduction to Triazolyl Cyclohexanones: Structure and Significance]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3295742/docs#introduction-to-triazolyl-cyclohexanones-structure-and-significance>]

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